molecular formula C8H6N2O2S2 B1296080 2-(Methylthio)-6-nitro-1,3-benzothiazole CAS No. 3621-99-6

2-(Methylthio)-6-nitro-1,3-benzothiazole

Cat. No.: B1296080
CAS No.: 3621-99-6
M. Wt: 226.3 g/mol
InChI Key: UGURRSVQWLYDOY-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-nitro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a methylthio group at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole typically involves the nitration of 2-(Methylthio)-1,3-benzothiazole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 2-(Methylthio)-1,3-benzothiazole

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Reaction Conditions: The reaction mixture is cooled to 0-5°C, and concentrated nitric acid is added dropwise to the mixture of 2-(Methylthio)-1,3-benzothiazole and sulfuric acid. The reaction is then allowed to proceed at room temperature for several hours.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole or 2-(Methylsulfonyl)-6-nitro-1,3-benzothiazole.

    Reduction: 2-(Methylthio)-6-amino-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-6-nitro-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and optoelectronic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-nitro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Inhibiting Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Interacting with DNA: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

    Generating Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

2-(Methylthio)-6-nitro-1,3-benzothiazole can be compared with other similar compounds, such as:

    2-(Methylthio)-1,3-benzothiazole: Lacks the nitro group, which affects its reactivity and biological activity.

    6-Nitro-1,3-benzothiazole:

    2-(Methylthio)-6-amino-1,3-benzothiazole: The amino group provides different reactivity and biological activity compared to the nitro group.

The uniqueness of this compound lies in the combination of the methylthio and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGURRSVQWLYDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308155
Record name 2-(methylthio)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3621-99-6
Record name 2-(Methylthio)-6-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3621-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 202563
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3621-99-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylthio)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

See FIG. 4A. Fuming nitric acid (1.93 g) was added dropwise to a solution of 2-(methylthio)benzothiazole (5 g) in concentrated sulfuric acid (16.8 g) cooled in an ice bath. After stirring at 5° C. for 3 h the solution was poured onto ice and filtered to provide a yellow solid (5.7 g, 25 mmol, 91%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Sodium hydride (containing by 60%, 6.15 g) was suspended in DMF (120 mL) and 2-mercapto-6-nitrobenzothiazole (20 g) was added thereto under ice-cooling. After completion of bubbling, methyl iodide (26.4 mL) was added thereto. The mixture was stirred at room temperature for 18 hr. Water (800 mL) was added to the reaction mixture, and the precipitated solid was collected by filtration to give 2-methylthio-6-nitrobenzothiazole (21.2 g) as a pale-yellow powder.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

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